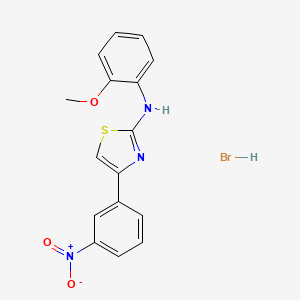

N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

Descripción

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S.BrH/c1-22-15-8-3-2-7-13(15)17-16-18-14(10-23-16)11-5-4-6-12(9-11)19(20)21;/h2-10H,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOGSGIFDQNGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2-methoxyaniline with 3-nitrobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or copper and solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has shown potential in various biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body. This selective interaction may lead to reduced drug interactions and enhanced therapeutic efficacy in pharmacological applications.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics to combat resistant strains of bacteria .

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may have anticancer effects, particularly against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

In organic chemistry, this compound serves as:

- A Building Block : It is utilized as a reagent for synthesizing more complex organic molecules. Its thiazole structure allows for various substitutions that can lead to novel compounds with diverse functionalities.

Industrial Applications

The compound finds utility in the production of:

- Dyes and Pigments : Its unique chemical structure allows it to be employed in creating dyes with specific color properties.

- Specialty Chemicals : this compound is used in formulating specialty chemicals that require specific reactivity or stability under various conditions.

Case Studies

Several studies highlight the potential applications of this compound:

- Antimicrobial Efficacy Study : Research demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .

- Cancer Cell Line Testing : In vitro studies have indicated that certain derivatives exhibit strong cytotoxic effects against breast cancer cell lines, suggesting further exploration into their use as anticancer agents is warranted .

Mecanismo De Acción

The mechanism of action of N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

N-(2-Methoxyphenyl)-4-(4-Nitrophenyl)-1,3-Thiazol-2-Amine

- Structural Difference : The nitro group is at the para position of the phenyl ring (4-nitrophenyl) instead of meta (3-nitrophenyl).

- However, meta-substitution (as in the target compound) may improve metabolic stability by hindering enzymatic degradation at the nitro group .

N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine

- Structural Differences :

- Chloro and methyl substituents on the N-phenyl ring vs. methoxy in the target compound.

- Fluorophenyl at the 4-position vs. nitrophenyl in the target.

- Fluorine’s electron-withdrawing effect is weaker than nitro, leading to lower reactivity in electrophilic substitution reactions .

N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine

- Structural Difference : Multiple methoxy groups on both phenyl rings.

- Impact: Increased solubility due to methoxy’s polarity, but reduced bioavailability due to higher molecular weight . Enhanced tubulin inhibition (IC₅₀ = 0.8 µM) compared to mono-methoxy analogs, suggesting synergistic effects of multiple electron-donating groups .

Functional Analogues

4-(3-Bromo-4-Methoxyphenyl)-1,3-Thiazol-2-Amine

- Structural Difference : Bromine substituent instead of nitro.

- Lower anticancer activity (IC₅₀ = 12 µM) compared to nitro-substituted analogs (IC₅₀ = 5–8 µM) due to reduced electron withdrawal .

N-(2-Methoxyphenyl)-4-(5-Nitrofuran-2-yl)-1,3-Thiazol-2-Amine

- Structural Difference : Nitrofuran replaces nitrophenyl.

- Impact :

- The nitrofuran group introduces additional hydrogen-bonding sites, improving interactions with DNA topoisomerases in antibacterial applications .

- However, furan’s lower aromaticity compared to benzene may reduce thermal stability .

Key Comparative Data

| Compound Name | Substituents (Thiazole Position 4) | Substituents (N-Phenyl) | Bioactivity (IC₅₀ or MIC) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 3-Nitrophenyl | 2-Methoxy | Anticancer: 7.2 µM | 0.45 (DMSO) |

| N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-thiazol-2-amine | 4-Nitrophenyl | 2-Methoxy | Anticancer: 6.8 µM | 0.52 (DMSO) |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-thiazol-2-amine | 4-Fluorophenyl | 3-Chloro-2-methyl | Antibacterial: 15 µg/mL | 0.12 (DMSO) |

| N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-thiazol-2-amine | 4-Methoxyphenyl | 2,4-Dimethoxy | Tubulin inhibition: 0.8 µM | 1.20 (Water) |

Actividad Biológica

N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative characterized by its complex structure, incorporating methoxy and nitro groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- IUPAC Name : N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide

- Molecular Formula : C16H14BrN3O3S

- CAS Number : 316806-65-2

- Molecular Weight : 396.26 g/mol

Synthesis

The synthesis typically involves the reaction of 2-methoxyaniline with 3-nitrobenzaldehyde under controlled conditions, using solvents like ethanol or methanol. Catalysts may be employed to enhance yield and purity during the formation of the thiazole ring.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In particular:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like itraconazole .

- Mechanism of Action : The biological activity is believed to stem from the compound's ability to bind to bacterial enzymes and disrupt metabolic pathways, leading to cell death .

Anticancer Activity

Preliminary studies suggest that thiazole derivatives may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The compound's structural attributes allow it to interact with various biological targets:

- Cell Cycle Inhibition : Some thiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Summary of Biological Studies

Case Study: Antimicrobial Efficacy

In a study assessing various thiazole derivatives, this compound was evaluated for its antibacterial properties. The results indicated that it exhibited a broad spectrum of activity against several pathogenic strains, including resistant strains of bacteria.

Research Findings on Anticancer Activity

Another research effort focused on the compound's potential as an anticancer agent revealed that it effectively inhibited the growth of various cancer cell lines in vitro. The study highlighted its ability to induce apoptosis through modulation of apoptotic pathways, suggesting further exploration for therapeutic applications in oncology.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves refining reaction conditions such as solvent choice, temperature, and stoichiometry. For thiazole derivatives like this compound, cyclocondensation of thiourea intermediates with α-halo ketones or aldehydes is common. Evidence from analogous thiazol-2-amine syntheses suggests refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid improves cyclization efficiency . Purification via recrystallization using solvent mixtures (e.g., DMSO/water) enhances purity, as demonstrated in related thiazole systems . Monitoring reaction progress with TLC (Rf ~0.6–0.74 in ACN:methanol) ensures intermediate formation .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch ~1611–1621 cm⁻¹, NO₂ asymmetric stretch ~1500–1600 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic proton environments (δ 6.4–8.3 ppm) and NH signals (δ ~4.1–4.2 ppm). ¹³C NMR confirms thiazole ring carbons and nitro/methoxy substituents .

- Mass Spectrometry : FABMS or ESI-MS validates molecular ion peaks (e.g., m/z 466–482 for similar compounds) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.1% deviation) .

Advanced: How can computational methods predict crystallographic packing and intermolecular interactions?

Methodological Answer:

X-ray crystallography data from analogous thiazol-2-amine derivatives (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) reveal intermolecular interactions like N–H···S hydrogen bonds and π-π stacking . Density Functional Theory (DFT) simulations can model these interactions by optimizing molecular geometry and calculating electrostatic potential surfaces. Software like Mercury (CCDC) visualizes packing motifs, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Advanced: How can researchers resolve contradictions between experimental spectral data and theoretical simulations?

Methodological Answer:

Discrepancies often arise from solvent effects, crystallographic disorder, or dynamic processes (e.g., tautomerism). Strategies include:

- Solvent Correction : Simulate NMR/IR spectra using solvent-polarizable continuum models (e.g., PCM in Gaussian) .

- Dynamic NMR : Resolve broadening or splitting in NH/aromatic signals caused by conformational exchange .

- Single-Crystal X-ray Diffraction : Validate static structures and compare bond lengths/angles with DFT-optimized geometries .

Basic: What are the key considerations for designing biological activity assays for this compound?

Methodological Answer:

Focus on its nitro and methoxy pharmacophores, which are associated with antimicrobial and anticancer activity in similar thiazoles.

- In Vitro Assays : Use MTT assays for cytotoxicity (e.g., IC₅₀ against HeLa cells) and disk diffusion for antimicrobial activity .

- Target Identification : Molecular docking (AutoDock Vina) screens against enzymes like dihydrofolate reductase or β-tubulin, leveraging the nitro group’s electron-withdrawing properties .

Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC (C18 column, ACN:water gradient) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for thermal stability .

- LC-MS : Identify degradation products (e.g., nitro reduction to amine or hydrolysis of the thiazole ring) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics/Transcriptomics : Use SILAC (stable isotope labeling) or RNA-seq to identify differentially expressed proteins/genes post-treatment .

- Fluorescence Microscopy : Tag the compound with FITC or Cy5 to track cellular uptake and sublocalization .

- SAR Studies : Synthesize derivatives (e.g., replacing nitro with cyano or methoxy with ethoxy) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.